molecular formula C10H12O3 B7777033 3-Ethoxy-2-methylbenzoic acid

3-Ethoxy-2-methylbenzoic acid

Cat. No.: B7777033
M. Wt: 180.20 g/mol
InChI Key: QZGFHAXSXBAKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-methylbenzoic acid is a hypothetical compound used for illustrative purposes in various scientific and educational contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Ethoxy-2-methylbenzoic acid involves several synthetic routes, each with specific reaction conditions. One common method is the reaction of a halogen-substituted hydrocarbon with an electropositive metal. For example: [ \text{2M} + \text{RX} \rightarrow \text{MR} + \text{MX} ] where M is an electropositive metal, R is an organic group, and X is a halogen.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process typically involves the use of catalysts to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound reacts with oxygen to form oxides.

    Reduction: It can be reduced by hydrogen or other reducing agents.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Oxygen or ozone under controlled temperature and pressure.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Reduced forms of the compound with fewer oxygen atoms.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Demonstrates reaction mechanisms and synthesis techniques.

    Biology: Used in models to study biochemical pathways and interactions.

    Medicine: Serves as a placeholder in drug design and pharmacokinetics studies.

    Industry: Illustrates the principles of industrial chemical production and process optimization.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For example, it may bind to a receptor or enzyme, altering its activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Properties

IUPAC Name

3-ethoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7(9)2)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGFHAXSXBAKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901613
Record name NoName_746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.